molecular formula C16H16N4OS2 B2991087 4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide CAS No. 1207025-71-5

4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide

Cat. No. B2991087
CAS RN: 1207025-71-5
M. Wt: 344.45
InChI Key: WSMSJDZUMYAFHD-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl compounds and their derivatives have been studied for their potential as antimycobacterial agents . They are designed and synthesized in combination with piperazine and various 1,2,3 triazoles .


Synthesis Analysis

The synthesis of these compounds involves in silico ADMET prediction and characterization by 1H NMR, 13C NMR, HPLC, and MS spectral analysis . They are synthesized via Suzuki-Miyaura cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of these compounds is studied through experimental and theoretical methods, revealing the relationship between their molecular structure and photophysical and electrochemical properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the Betti reaction .


Physical And Chemical Properties Analysis

These compounds have good thermal stability and electrochemical stability . They also exhibit significant photophysical properties .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Research into derivatives of piperazine, which include structures related to 4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide, has shown promise in antimicrobial and antitubercular activities. For instance, studies have demonstrated that certain synthesized compounds exhibit significant antimicrobial activity against a variety of test microorganisms. Additionally, some compounds have been identified as new anti-mycobacterial chemotypes with potential anti-tubercular activity demonstrated through in vitro testing against the Mycobacterium tuberculosis H37Rv strain, highlighting their low cytotoxicity and considerable therapeutic index (Pancholia et al., 2016).

Anti-inflammatory and Analgesic Agents

Another area of application for derivatives related to 4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide is in the development of anti-inflammatory and analgesic agents. Novel compounds synthesized from related structures have been evaluated for their cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitory activities and showed promising analgesic and anti-inflammatory activities. This suggests their potential use in treating conditions that involve inflammation and pain (Abu‐Hashem et al., 2020).

Antiviral Activities

Some compounds derived from piperazine, encompassing structures similar to 4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide, have also been assessed for their antiviral activities. A study reported that certain derivatives exhibited promising antiviral activities against Tobacco mosaic virus (TMV), suggesting the potential for these compounds to be developed as antiviral agents (Reddy et al., 2013).

Diuretic Activity

Research into the diuretic activity of related compounds has shown that certain N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides exhibit promising diuretic effects in vivo. This highlights the potential application of these compounds in the development of new diuretic agents, which could be beneficial in treating conditions such as hypertension and edema (Yar & Ansari, 2009).

Future Directions

Future research could focus on further structural modifications and the development of new agrochemicals with prominent pesticidal properties .

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-thiophen-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS2/c21-15(18-14-6-3-11-22-14)19-7-9-20(10-8-19)16-17-12-4-1-2-5-13(12)23-16/h1-6,11H,7-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMSJDZUMYAFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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